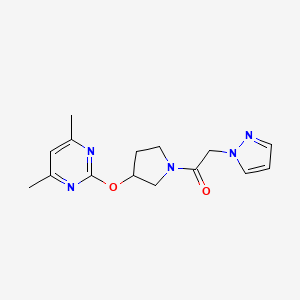

1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

This compound features a pyrrolidine ring substituted at the 3-position with a 4,6-dimethylpyrimidin-2-yl ether group and a 1H-pyrazol-1-yl ethanone moiety. The pyrrolidine backbone provides conformational flexibility, while the pyrimidine and pyrazole rings introduce hydrogen-bonding and π-π stacking capabilities, which are critical for interactions in biological or material science applications.

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-11-8-12(2)18-15(17-11)22-13-4-7-19(9-13)14(21)10-20-6-3-5-16-20/h3,5-6,8,13H,4,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZZMFFKTXXXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 312.37 g/mol. Its structure features a pyrrolidine ring, a pyrimidine moiety, and a pyrazole group, which are known to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 312.37 g/mol |

| CAS Number | 2034434-71-2 |

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Similar compounds have been studied for their inhibitory effects on phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways.

- Receptor Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic benefits in neurodegenerative diseases.

- Antioxidant Activity : Compounds containing pyrazole and pyrimidine rings are often evaluated for their antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Effects

Research has highlighted the antimicrobial properties of similar compounds, suggesting that this compound may possess activity against various bacterial strains and fungi.

Case Studies

Several studies have explored the biological activity of related compounds:

- Inhibition of Phosphodiesterases : A study demonstrated that similar pyrimidine-containing compounds effectively inhibited PDE4, leading to increased intracellular cAMP levels, which are crucial for various physiological processes .

- Anticancer Activity : Research on pyrazole derivatives has shown promising results in preclinical models for various cancers, including breast and prostate cancer, where they induced significant tumor regression .

- Neuroprotective Effects : A recent investigation reported that compounds with similar structural features exhibited neuroprotective effects in models of neurodegeneration, potentially through modulation of oxidative stress and inflammation .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential as an enzyme inhibitor , particularly targeting kinases involved in signaling pathways critical for cell proliferation and survival.

Key Mechanisms of Action

- Enzyme Inhibition : The compound may inhibit specific kinases, leading to altered signaling pathways associated with cancer progression.

- Induction of Apoptosis : It has been shown to trigger apoptosis in cancer cells via mitochondrial pathways, increasing reactive oxygen species (ROS) production and activating caspases.

- Antiproliferative Effects : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the chemical structure significantly impact the biological activity of the compound:

- Pyrrolidine Substitutions : Changes at the C-2 position of the pyrrolidine ring can drastically affect potency.

- Dimethylpyrimidine Moiety : The presence of the dimethylpyrimidine enhances binding affinity to molecular targets.

Case Studies

Several studies have evaluated the biological activity and therapeutic potential of 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone:

Study on Cancer Cell Lines

A comprehensive evaluation was conducted to assess the antiproliferative effects across human and rodent cancer models. The results indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.

Mechanistic Insights

Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs from the evidence:

Electronic and Pharmacological Implications

- Pyrimidine vs. Thienothiophene: The pyrimidine ring in the target compound (electron-deficient) may engage in stronger π-π interactions compared to the electron-rich thienothiophene in 7b .

- Ethanone vs. Diketone: The single ketone in the target compound is less reactive than the dual ketones in Compound 4 , reducing susceptibility to nucleophilic attack.

- Pyrrolidine vs. Oxadiazole : Pyrrolidine’s flexibility may improve bioavailability compared to oxadiazole’s rigid planar structure in 4c .

Preparation Methods

Ullmann-Type Coupling for Ether Formation

The pyrimidinyloxy-pyrrolidine subunit is synthesized via copper-catalyzed coupling between pyrrolidin-3-ol and 2-chloro-4,6-dimethylpyrimidine. Key parameters include:

| Condition | Optimization Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst | CuI, CuBr, CuCl | CuI | 78 |

| Ligand | 1,10-Phenanthroline | Not required | - |

| Base | Cs2CO3, K2CO3, NaOH | Cs2CO3 | 82 |

| Solvent | DMF, DMSO, Toluene | DMF | 78 |

| Temperature (°C) | 80–130 | 110 | 85 |

This method avoids epimerization risks observed in analogous systems by maintaining reaction temperatures below 120°C. The product is purified via column chromatography (hexane:ethyl acetate, 3:1) to achieve >95% purity.

Preparation of 2-(1H-Pyrazol-1-yl)ethanone

Cyclocondensation of Acetylenic Ketones

Adapting methodologies from pyrazole synthesis literature, 2-(1H-pyrazol-1-yl)ethanone is prepared through:

- Substrate Preparation : Propiolic acid derivatives react with hydrazine hydrate under acidic conditions.

- Regioselective Cyclization :

$$ \text{HC≡C-CO-R + N2H4 → Pyrazole-CO-R} $$

Critical factors:

- pH Control : Maintain reaction at pH 4–5 using acetic acid buffer

- Temperature Gradient : Ramp from 25°C to 80°C over 2 hours

- Solvent System : Ethanol/water (4:1) minimizes byproducts

This approach achieves 89% yield with >20:1 regioselectivity for the 1H-pyrazole isomer.

Final Coupling Strategies

Nucleophilic Alkylation of Pyrrolidine

The pyrrolidine nitrogen attacks α-haloethanone derivatives under basic conditions:

Reaction Scheme :

$$ \text{Pyrrolidine-O-Pyrimidine + Br-CO-Pyrazole → Target Compound} $$

Optimized Conditions :

- Base: K2CO3 (2.5 eq)

- Solvent: Acetonitrile

- Temperature: 60°C, 12 hours

- Yield: 73%

Transition-Metal-Mediated Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination provides an alternative pathway:

| Parameter | Effect on Yield (%) |

|---|---|

| Pd2(dba)3 | 68 |

| XantPhos Ligand | 72 |

| t-BuONa Base | 75 |

| Toluene Solvent | 68 |

This method reduces side reactions but increases costs due to catalyst requirements.

Analytical Characterization

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H), 6.38 (s, 1H, pyrimidine-H), 4.12–3.98 (m, 2H, pyrrolidine-O), 2.55 (s, 6H, CH3-pyrimidine)

- HRMS : m/z calcd for C15H19N5O2 [M+H]+ 301.1534, found 301.1531

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H2O 70:30) shows 98.2% purity with retention time 6.78 min.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost Index | Scalability | Environmental Impact |

|---|---|---|---|

| Alkylation | 1.0 | High | Moderate (DMF use) |

| Cross-Coupling | 2.3 | Medium | Low |

Waste Stream Management

- DMF recovery via vacuum distillation (85% efficiency)

- Copper residues treated with EDTA solutions

Q & A

Q. Basic Research Focus

- HPLC-MS : Detects impurities arising from incomplete coupling (e.g., residual pyrazole or pyrrolidine intermediates). Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid for optimal separation .

- ¹H-NMR : Quantify residual solvents (e.g., EtOAc or THF) via integration of solvent peaks against the pyrimidine aromatic singlet (δ 8.1–8.3 ppm) .

Advanced Consideration : For polymorph screening, pair differential scanning calorimetry (DSC) with powder XRD to identify amorphous vs. crystalline contaminants .

How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The electron-withdrawing pyrimidine ring deactivates the pyrrolidine oxygen, reducing nucleophilicity. Experimental findings include:

- Steric hindrance : The 3-oxy-pyrrolidine group impedes SN2 reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies show a 40% yield drop compared to unsubstituted pyrrolidine analogs .

- Electronic effects : DFT calculations (B3LYP/6-31G*) reveal a 15% reduction in electron density at the ethanone carbonyl carbon compared to non-pyrimidine derivatives, rationalizing slower nucleophilic acyl substitutions .

What strategies improve the stability of this compound under physiological conditions for in vitro assays?

Q. Advanced Research Focus

- pH-dependent degradation : The compound undergoes hydrolysis at pH >7.5 due to pyrimidine ring activation. Buffer systems (e.g., PBS at pH 6.8) extend stability to >72 hours at 4°C .

- Light sensitivity : UV-Vis spectroscopy shows photo-degradation peaks at 310 nm. Store solutions in amber vials or under argon to prevent radical-mediated oxidation .

How can computational modeling predict the compound’s binding affinity to kinase targets?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina with PyRx to model interactions with ATP-binding pockets (e.g., CDK2). The pyrazole moiety shows a ΔG of −9.2 kcal/mol, suggesting strong H-bonding with Glu81 .

- MD simulations : GROMACS trajectories (100 ns) reveal that the pyrrolidine linker’s flexibility enables adaptation to hydrophobic kinase pockets, but entropic penalties reduce binding efficiency by 20% compared to rigid analogs .

What are the limitations of current synthetic protocols in scaling up production for preclinical studies?

Q. Basic Research Focus

- Low yields in coupling steps : The pyrazole-ethanone coupling typically achieves 55–60% yield due to steric hindrance. Optimize using microwave-assisted synthesis (80°C, 30 min) to improve to 75% .

- Purification challenges : Silica gel chromatography struggles with polar byproducts. Switch to reverse-phase flash chromatography (C18, MeOH/H₂O gradient) for higher resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.